5-{[2-(2,4-Dimethoxyphenyl)ethyl]amino}-2-benzofuran-1(3H)-one
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Overview
Description
5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is a synthetic organic compound that belongs to the class of isobenzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dimethoxyphenethylamine and isobenzofuran-1(3H)-one.
Condensation Reaction: The 2,4-dimethoxyphenethylamine is reacted with isobenzofuran-1(3H)-one under acidic or basic conditions to form the desired compound.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and product purity.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenethylamine: A precursor in the synthesis of the target compound.
Isobenzofuran-1(3H)-one: Another precursor used in the synthesis.
Other Isobenzofuran Derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
5-((2,4-Dimethoxyphenethyl)amino)isobenzofuran-1(3H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
652976-55-1 |
---|---|
Molecular Formula |
C18H19NO4 |
Molecular Weight |
313.3 g/mol |
IUPAC Name |
5-[2-(2,4-dimethoxyphenyl)ethylamino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H19NO4/c1-21-15-5-3-12(17(10-15)22-2)7-8-19-14-4-6-16-13(9-14)11-23-18(16)20/h3-6,9-10,19H,7-8,11H2,1-2H3 |
InChI Key |
UXSBGNMOBPWVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCNC2=CC3=C(C=C2)C(=O)OC3)OC |
Origin of Product |
United States |
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